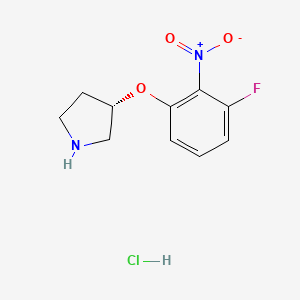

(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride

描述

属性

IUPAC Name |

(3S)-3-(3-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(10(8)13(14)15)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPJKBIWYOZJPM-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-2-nitrophenol and (S)-pyrrolidine.

Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Reaction Steps: The key steps may involve nucleophilic substitution, reduction, and cyclization reactions to form the desired pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the final product.

化学反应分析

Types of Reactions

(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Reduction: The compound can be oxidized to form different oxidation states of the pyrrolidine ring.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution of the fluorine atom may result in various substituted pyrrolidine derivatives.

科学研究应用

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

作用机制

The mechanism of action of (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

相似化合物的比较

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride, highlighting differences in substituents, molecular weights, and other properties:

Key Observations

Substituent Position and Electronic Effects: The nitro group in the main compound is located at the 2-position of the phenoxy ring, while its isomer (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride has nitro at the 6-position. This positional difference may alter electronic distribution and steric interactions in synthetic or biological systems. Fluorine placement also varies: 3-fluoro in the main compound vs. 2-fluoro in 3-((2-fluorophenoxy)methyl)pyrrolidine hydrochloride . Fluorine’s electronegativity and size influence solubility, metabolic stability, and binding affinity.

Molecular Weight and Complexity :

- The main compound (MW ~262.67) is heavier than analogs like (S)-2-(3,4-Difluorophenyl)pyrrolidine HCl (MW 219.66) , primarily due to the nitro group. Higher molecular weight may affect pharmacokinetic properties like membrane permeability.

Stereochemical Considerations :

- The (S)-configuration is critical for enantioselective interactions. For example, (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl shares structural similarity but differs in chirality, which could lead to divergent biological outcomes.

Biological Activity Trends :

- While direct data for the main compound are unavailable, highlights that substituent positioning in nucleoside analogs (e.g., ddeCyd vs. ddCyd) dramatically affects antiviral potency and cytotoxicity . By analogy, the nitro and fluorine positions in the main compound may modulate its selectivity or metabolic stability.

生物活性

(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds featuring a pyrrolidine ring substituted with a nitrophenoxy group. The presence of fluorine and nitro groups contributes to its unique pharmacological properties. The structural formula can be represented as follows:

Target Interaction

Research indicates that this compound interacts with various biological targets, primarily neurotransmitter receptors and enzymes involved in metabolic pathways. Its mechanism of action appears to involve:

- Inhibition of Deubiquitinase (DUB) Enzymes : This interaction disrupts the ubiquitin-proteasome system, which is crucial for protein degradation and cellular signaling.

- Modulation of Neurotransmitter Systems : Preliminary studies suggest that the compound may influence neurotransmitter release and receptor activity, potentially impacting mood and cognitive functions.

Pharmacological Studies

The compound has been evaluated for its therapeutic potential across various biological systems. Key findings include:

- Antiviral Activity : Similar compounds have shown efficacy against viruses such as hepatitis C and influenza, suggesting that this compound may also exhibit antiviral properties .

- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in cancer cell lines such as HeLa cells, indicating potential applications in oncology .

Case Studies

- Neurotransmitter Interaction : In studies focusing on neurotransmitter systems, this compound was found to enhance dopamine receptor activity, which may have implications for treating neurological disorders such as Parkinson's disease.

- Cancer Research : A study involving the treatment of cancer cell lines showed that the compound could induce apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Summary of Research Findings

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions designed to achieve high purity and yield. Its unique structure makes it a valuable intermediate in drug development targeting central nervous system disorders and other therapeutic areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。